

# An In-depth Technical Guide to 4-Bromo-2-chloro-3-methylphenol

**Author:** BenchChem Technical Support Team. **Date:** January 2026

## Compound of Interest

Compound Name: *4-Bromo-2-chloro-3-methylphenol*

Cat. No.: B2693457

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CAS Number: 1799612-08-0

## Abstract

This technical guide provides a comprehensive overview of **4-Bromo-2-chloro-3-methylphenol**, a halogenated aromatic compound of interest to researchers and professionals in drug development and chemical synthesis. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes known information with a scientifically grounded analysis of its structural analogs. The document covers its chemical identity, inferred physicochemical properties, a plausible synthetic pathway, expected reactivity, and predicted spectroscopic characteristics. Furthermore, it discusses potential biological activities and toxicological considerations based on the broader class of halogenated phenols. This guide is intended to serve as a foundational resource, highlighting both what is known and the areas requiring further empirical investigation.

## Introduction: The Significance of Halogenated Phenols

Halogenated phenols represent a broad class of organic compounds that have garnered significant attention in medicinal chemistry, materials science, and environmental science. The introduction of halogen atoms onto a phenol scaffold can dramatically alter its electronic properties, lipophilicity, and metabolic stability, leading to a wide range of biological activities.<sup>[1]</sup> These compounds are utilized as intermediates in the synthesis of pharmaceuticals,

agrochemicals, and other specialty chemicals.<sup>[1]</sup> **4-Bromo-2-chloro-3-methylphenol**, with its specific substitution pattern, presents a unique combination of steric and electronic features that make it a compelling, albeit understudied, molecule for further investigation.

## Chemical and Physical Properties

Direct experimental data for **4-Bromo-2-chloro-3-methylphenol** is not extensively reported in the literature. However, its fundamental properties can be reliably predicted and are available from chemical databases.

Property	Value	Source
CAS Number	1799612-08-0	<a href="#">[2]</a> <a href="#">[3]</a>
Molecular Formula	C <sub>7</sub> H <sub>6</sub> BrClO	<a href="#">[3]</a>
Molecular Weight	221.48 g/mol	<a href="#">[3]</a>
IUPAC Name	4-bromo-2-chloro-3-methylphenol	<a href="#">[3]</a>
Predicted XLogP3	3.2	<a href="#">[3]</a>
Predicted Hydrogen Bond Donor Count	1	<a href="#">[3]</a>
Predicted Hydrogen Bond Acceptor Count	1	<a href="#">[3]</a>
Predicted Rotatable Bond Count	0	<a href="#">[3]</a>

The predicted octanol-water partition coefficient (XLogP3) of 3.2 suggests that **4-Bromo-2-chloro-3-methylphenol** is a lipophilic compound, a characteristic that often correlates with membrane permeability and potential for bioaccumulation.

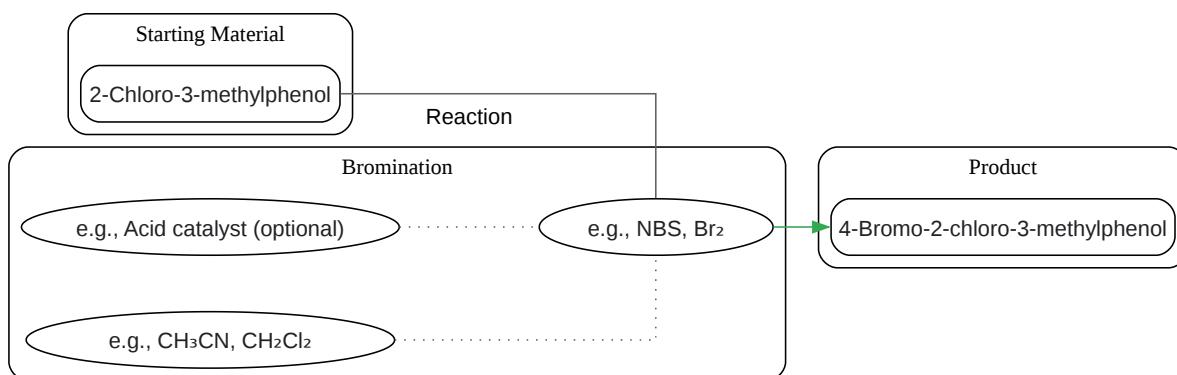
## Synthesis and Reactivity

### Proposed Synthetic Pathway

While a specific, validated synthesis for **4-Bromo-2-chloro-3-methylphenol** is not readily available in peer-reviewed literature, a plausible synthetic route can be devised based on established organic chemistry principles for the halogenation of substituted phenols. A logical precursor for this synthesis is 2-chloro-3-methylphenol. The synthesis of 2-chloro-3-methylphenol itself can be challenging due to the directing effects of the hydroxyl and methyl groups on the cresol starting material, which tend to favor other isomers.<sup>[4]</sup> However, methods for its preparation have been reported, for instance, through the diazotization of 2-amino-6-chlorotoluene followed by hydrolysis.

The subsequent and final step would be the regioselective bromination of 2-chloro-3-methylphenol. The hydroxyl group is a strongly activating, ortho, para-director, while the chloro and methyl groups are also ortho, para-directing, albeit with different activating or deactivating strengths. The interplay of these directing effects will govern the position of bromination. Given that the position para to the strongly activating hydroxyl group is already occupied by the bromine atom in the target molecule, the bromination would need to occur at one of the ortho positions. The regioselectivity of phenol bromination can be influenced by the choice of brominating agent and reaction conditions.<sup>[5][6][7]</sup>

A potential synthetic workflow is proposed below:



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Caption: Proposed synthetic workflow for **4-Bromo-2-chloro-3-methylphenol**.

Experimental Protocol (Hypothetical):

- Dissolution: Dissolve 2-chloro-3-methylphenol in a suitable aprotic solvent (e.g., acetonitrile or dichloromethane) in a round-bottom flask under an inert atmosphere.
- Cooling: Cool the reaction mixture to 0 °C in an ice bath.
- Addition of Brominating Agent: Slowly add a solution of a brominating agent, such as N-Bromosuccinimide (NBS) or a dilute solution of bromine, to the reaction mixture with constant stirring. The choice of brominating agent and the potential use of a catalyst would be critical for achieving the desired regioselectivity.<sup>[8]</sup>
- Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
- Work-up: Upon completion, quench the reaction with a reducing agent (e.g., sodium thiosulfate solution) if bromine was used. Extract the product into an organic solvent, wash with brine, and dry over anhydrous sodium sulfate.
- Purification: Purify the crude product by column chromatography on silica gel to isolate **4-Bromo-2-chloro-3-methylphenol**.

Disclaimer: This is a proposed protocol and would require optimization and validation.

## Expected Reactivity

The reactivity of **4-Bromo-2-chloro-3-methylphenol** will be largely dictated by the phenolic hydroxyl group and the aromatic ring substituted with electron-withdrawing (chloro, bromo) and electron-donating (methyl, hydroxyl) groups.

- Electrophilic Aromatic Substitution: The phenol ring is activated towards further electrophilic substitution, with the hydroxyl group being a strong ortho, para-director. However, the existing substituents will influence the position of any subsequent substitution.
- Reactions of the Hydroxyl Group: The phenolic hydroxyl group can undergo typical reactions such as etherification, esterification, and O-alkylation.

- Nucleophilic Aromatic Substitution: The presence of electron-withdrawing halogens may render the aromatic ring susceptible to nucleophilic aromatic substitution under certain conditions, although this is generally less favorable than electrophilic substitution on a phenol ring.

## Spectroscopic Characterization (Predicted)

Direct spectroscopic data for **4-Bromo-2-chloro-3-methylphenol** is not readily available. However, we can predict the key features of its NMR, IR, and Mass Spectra based on the analysis of its structural isomers and general principles of spectroscopy.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl proton. The chemical shifts of the aromatic protons will be influenced by the electronic effects of the substituents.[9][10][11] The hydroxyl proton signal is typically a broad singlet, and its chemical shift is concentration and solvent-dependent. Its identity can be confirmed by a  $\text{D}_2\text{O}$  exchange experiment.[12]
- $^{13}\text{C}$  NMR: The carbon NMR spectrum will provide information about the carbon skeleton. The carbon attached to the hydroxyl group (ipso-carbon) will be significantly deshielded.[13] The chemical shifts of the other aromatic carbons will be influenced by the inductive and resonance effects of the substituents.

## Infrared (IR) Spectroscopy

The IR spectrum of **4-Bromo-2-chloro-3-methylphenol** is expected to exhibit characteristic absorption bands for the functional groups present.[14][15][16]

- O-H Stretch: A broad absorption band in the region of  $3200\text{-}3600\text{ cm}^{-1}$  due to the stretching vibration of the hydroxyl group, broadened by hydrogen bonding.[17]
- C-O Stretch: An absorption band around  $1200\text{ cm}^{-1}$  corresponding to the C-O stretching vibration.
- Aromatic C-H Stretch: Weak to medium bands above  $3000\text{ cm}^{-1}$ .
- Aromatic C=C Stretch: Characteristic bands in the  $1450\text{-}1600\text{ cm}^{-1}$  region.

- C-Br and C-Cl Stretches: These will appear in the fingerprint region at lower wavenumbers.

## Mass Spectrometry (MS)

The mass spectrum will show the molecular ion peak ( $M^+$ ) and characteristic fragmentation patterns. The presence of bromine and chlorine will result in isotopic peaks ( $M+2$ ,  $M+4$ , etc.) with predictable relative intensities. Common fragmentation pathways for phenols include the loss of CO, CHO, and cleavage of the C-C bonds of the aromatic ring.<sup>[18][19][20][21]</sup> The fragmentation of halogenated aromatic compounds can also involve the loss of halogen atoms.<sup>[22]</sup>

## Potential Biological Activity and Toxicological Profile

### Medicinal Chemistry Relevance

Halogenated phenols are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, and anticancer properties. The specific substitution pattern of **4-Bromo-2-chloro-3-methylphenol** could impart unique pharmacological properties. Further screening and biological evaluation would be necessary to determine its potential as a lead compound in drug discovery.

## Toxicological Considerations

Chlorophenols and their derivatives are recognized as environmental pollutants, and their toxicity is a subject of concern.<sup>[1][23][24]</sup> The toxicity of halogenated phenols generally increases with the degree of halogenation.<sup>[25][26][27][28]</sup> These compounds can be persistent in the environment and may have adverse effects on human health and ecosystems.<sup>[1]</sup>

General Toxicological Profile of Halogenated Phenols:

- Acute Toxicity: Can cause irritation to the skin, eyes, and respiratory tract. Higher exposures may lead to more severe systemic effects.<sup>[29]</sup>
- Chronic Toxicity: Long-term exposure has been associated with a range of health issues.<sup>[29]</sup>
- Carcinogenicity and Mutagenicity: Some chlorinated phenols are classified as potential carcinogens.<sup>[1]</sup>

- Endocrine Disruption: Halogenated phenols can interfere with the endocrine system.

Given these general trends, it is prudent to handle **4-Bromo-2-chloro-3-methylphenol** with appropriate safety precautions in a laboratory setting. A full toxicological assessment of this specific compound is warranted.

## Conclusion and Future Directions

**4-Bromo-2-chloro-3-methylphenol** is a halogenated phenol with a unique substitution pattern that suggests potential for interesting chemical and biological properties. While direct experimental data is currently limited, this guide provides a comprehensive overview based on established chemical principles and data from related compounds. The proposed synthetic route offers a starting point for its preparation, and the predicted spectroscopic data can aid in its characterization. Further research is needed to elucidate its precise physicochemical properties, reactivity, and biological activity. Such studies will be crucial in determining the potential applications of this compound in medicinal chemistry and other fields.

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